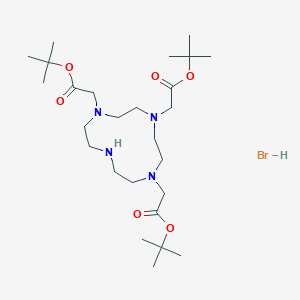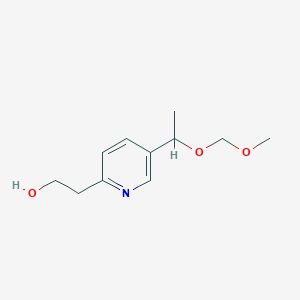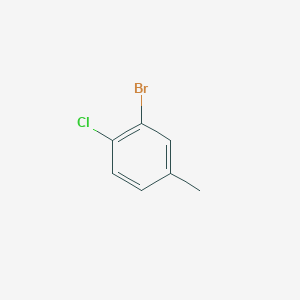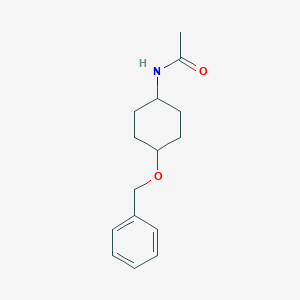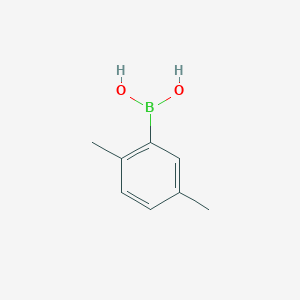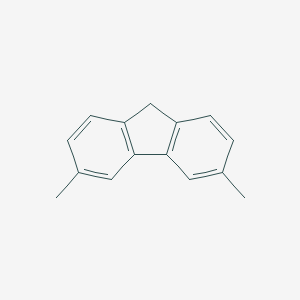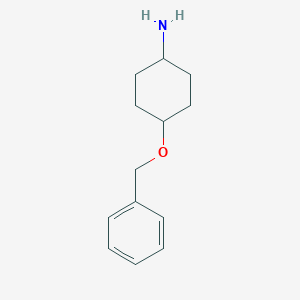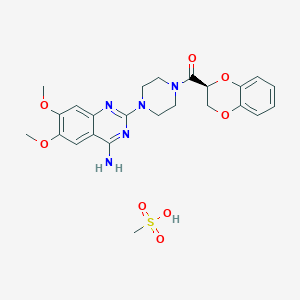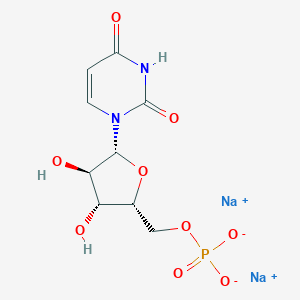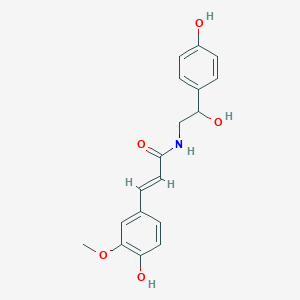
N-trans-Feruloyloctopamine
Vue d'ensemble
Description
N-trans-Feruloyloctopamine (FO) is a phenolic amide that has been isolated from natural sources such as garlic skin and the root timber of Melochia umbellata. It has been identified as a primary antioxidant constituent and has shown potential in various biological activities, including antitumor and tyrosinase inhibition properties .
Synthesis Analysis
The synthesis of FO has been reported in the context of its antitumor activities. In one study, FO was synthesized and evaluated for its ability to inhibit cell proliferation and invasion in hepatocellular carcinoma (HCC) cell lines. The synthesis process, however, is not detailed in the provided data .
Molecular Structure Analysis
The molecular structure of FO has been determined using spectroscopic methods such as IR spectroscopy, NMR 1D, and 2D (1H-NMR, 13C-NMR, HSQC, and HMBC). The compound was found to contain 18 carbon atoms, including 1 methyl, 1 methylene, 11 methine, and 5 quaternary carbons. The structure includes 2 alkene protons, 7 aromatic protons, an alkyl alcohol group, a C=O amide group, and a methoxy group .
Chemical Reactions Analysis
While the specific chemical reactions involving FO are not detailed in the provided data, its reactivity in biological systems has been studied. FO has been shown to interact with cellular signaling pathways, such as the PI3K/Akt and p38 MAPK pathways, and affect gene expression related to cell proliferation and apoptosis in HCC cells .
Physical and Chemical Properties Analysis
FO is described as a yellow paste with a melting point of 156 – 158 °C. The UV-Vis spectrum of FO shows a maximum absorption at 333.80 nm, indicating the presence of a long conjugated double bond. The IR spectrum shows characteristic peaks for hydroxyl, aliphatic C-H, C=O amide, and olefin groups. The NMR data supports the presence of various functional groups, including methoxy and amide functionalities .
Relevant Case Studies
Several studies have explored the biological effects of FO. In hepatocellular carcinoma cells, FO has been shown to inhibit invasion and proliferation, decrease phosphorylation levels of Akt and p38 MAPK, and modulate epithelial-mesenchymal transition (EMT) related signals . Another study found that FO acts as a tyrosinase inhibitor, reducing melanin accumulation in melanoma cells, which suggests potential applications in the food and medical industry . Additionally, FO has been implicated in the upregulation of genes related to apoptosis, such as BBC3, DDIT3, NOXA, and CDKN1A, indicating its role in accelerating HCC cell apoptosis .
Applications De Recherche Scientifique
Summary of the Application
N-trans-Feruloyloctopamine has been identified as a potential ligand for superoxide dismutase (SOD) and xanthine oxidase (XOD), which are key enzymes involved in antioxidative and anti-hyperuricemic activities .
Methods of Application or Experimental Procedures
The antioxidant capacity of Polygonatum sibiricum, which contains N-trans-Feruloyloctopamine, was evaluated using various assays such as DPPH, ABTS, and FRAP. The potential ligands were screened out by bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) with SOD and XOD .
Results or Outcomes
The study found that N-trans-Feruloyloctopamine, along with other compounds, interacted well with SOD and XOD. The binding energies and inhibition constants were found to be better than the positive controls, indicating their potential antioxidative and anti-hyperuricemic activities .
2. Accelerating HCC Cell Apoptosis
Summary of the Application
N-trans-Feruloyloctopamine has been reported to inhibit tumor cell malignant phenotype by AKT- and EMT-related signals and might be used as a promising drug for Hepatocellular carcinoma (HCC) treatment .
Methods of Application or Experimental Procedures
RNA-Seq screening was conducted in Huh7 cells treated with N-trans-Feruloyloctopamine. The impact of the compound on tumor cell proliferation and apoptosis was observed using a real-time cell analyzer and flow cytometry .
Results or Outcomes
The study revealed that N-trans-Feruloyloctopamine modulated 317 genes, of which 188 genes were upregulated and 129 genes were downregulated. The compound was found to regulate PI3K-AKT- and apoptosis-related signals, thereby accelerating HCC cell apoptosis .
3. Antioxidant Component in Garlic
Summary of the Application
N-trans-Feruloyloctopamine has been identified as an antioxidant component in garlic . It has been reported to significantly reduce the phosphorylation levels of Akt and p38MAPK .
Methods of Application or Experimental Procedures
The compound was isolated from garlic skin and its effects on Akt and p38MAPK phosphorylation levels were studied .
Results or Outcomes
The study found that N-trans-Feruloyloctopamine significantly reduced the phosphorylation levels of Akt and p38MAPK , indicating its potential antioxidant activity.
4. Regulating BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis
Methods of Application or Experimental Procedures
Screening with RNA-Seq in Huh7 cells treated with FO revealed that 317 genes were modulated, of which 188 genes were upregulated and 129 genes were downregulated . Real-time cell analyzer and flow cytometry data reveal that tumor cell proliferation and apoptosis were impacted by FO .
Results or Outcomes
The result implied that FO might exacerbate HCC cell apoptosis by regulating BBC3, DDIT3, CDKN1A, and NOXA signals . The obstacle effect of FO can provide new targets and new credibility for the treatment of liver cancer .
Safety And Hazards
Orientations Futures
N-trans-Feruloyloctopamine might be used as a promising drug for HCC treatment . It might exacerbate HCC cell apoptosis by regulating BBC3, DDIT3, CDKN1A, and NOXA signals . The compound might be useful in the development of lead compounds for the prevention of neurodegenerative diseases, especially Alzheimer’s disease .
Propriétés
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCHQMOTSXAKB-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904229 | |
| Record name | N-Trans-Feruloyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-trans-Feruloyloctopamine | |
CAS RN |
66648-44-0 | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Trans-Feruloyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



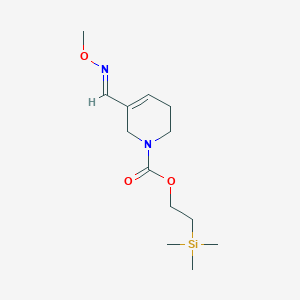
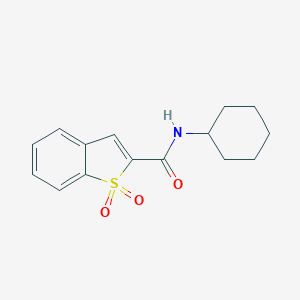
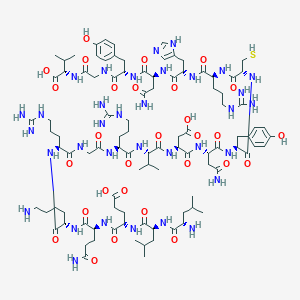
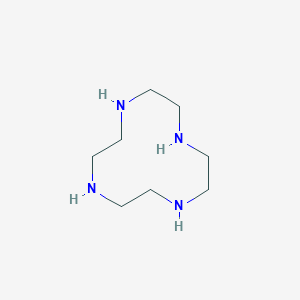
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
